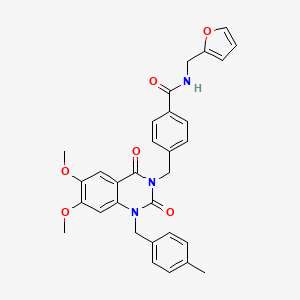

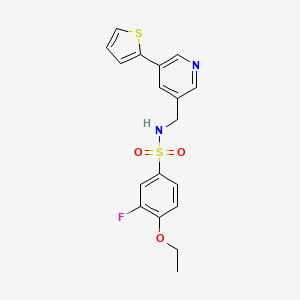

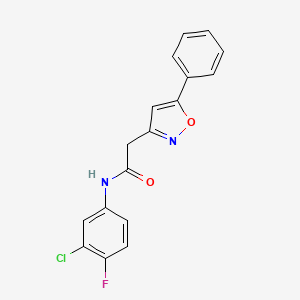

![molecular formula C21H19ClO3 B2984698 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-80-7](/img/structure/B2984698.png)

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods. For example, benzo[c]chromen-6-one derivatives have been synthesized via CuAAC (copper-catalyzed azide–alkyne cycloaddition) reactions . Another method involves a base-promoted nucleophilic substitution/deprotonation/intramolecular aldol condensation/carboxylic acid or alkyl hydrogen carbonate elimination/aromatization reaction of α-cyano carbonyls and α,β-unsaturated coumarins .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Modified Coumarins and Mannich Bases Synthesis : Research on substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones involves the synthesis of Mannich bases with potential neuroleptic and tranquilizing activities. These compounds demonstrate low toxicity and act as stimulants of the central and peripheral nervous systems in pharmacological screenings (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Microwave-Assisted Synthesis : The development of novel 2H-Chromene derivatives bearing phenylthiazolidinones showcases significant antimicrobial activity. These derivatives are synthesized using microwave assistance, demonstrating the efficiency of this method in creating compounds with notable biological activities (El Azab, Youssef, & Amin, 2014).

Biological Activity

Antimicrobial and Biological Activities : Several studies focus on the antimicrobial and biological potential of chromene derivatives. For instance, the synthesis of novel 2H-Chromene derivatives resulted in compounds with remarkable antimicrobial properties against various bacteria and fungi, highlighting the therapeutic potential of these molecules (El Azab, Youssef, & Amin, 2014).

Material Properties

Photochromism and Molecular Interaction Studies : Research on chromene crystals has uncovered photochromic properties, a phenomenon where materials change color when exposed to light. This property is significant for applications in smart materials and optical data storage (Hobley et al., 2000). Additionally, studies on the fluorescence and metal interaction properties of racemic tetrahydrobenzo[c]chromen-6-one derivatives reveal potential as fluorescent probes, which could be valuable in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQHVVVLADQRSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

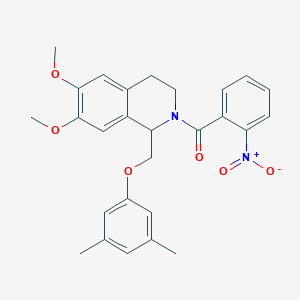

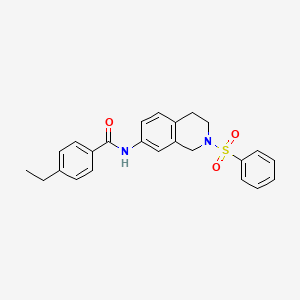

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)

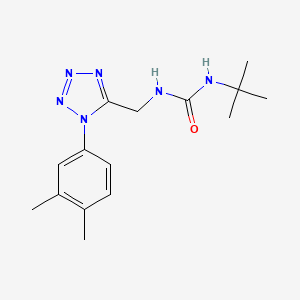

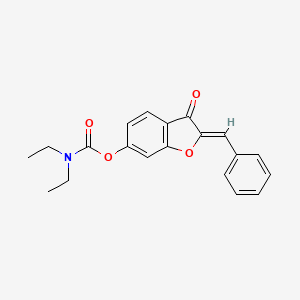

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)

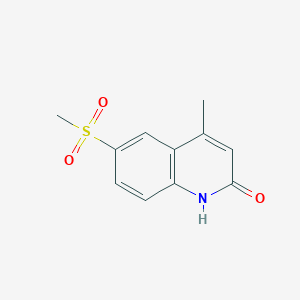

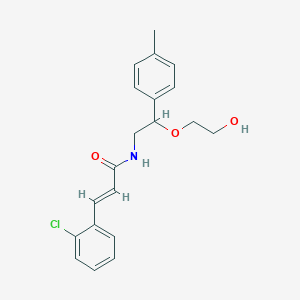

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)